3-Cyclohexene-1-carboxaldehyde, 3-methyl-
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Overview
Description
3-Cyclohexene-1-carboxaldehyde, 3-methyl- is an organic compound with the molecular formula C8H12O. It is a colorless liquid that is less dense than water and slightly soluble in water . This compound is known for its use in various chemical reactions and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- can be synthesized through various methods. One common method involves the Diels-Alder reaction of 2-methyl-1,3-pentadiene with acrolein . This reaction typically requires specific temperature and pressure conditions to ensure the desired product is obtained.
Industrial Production Methods: In industrial settings, the production of 3-Cyclohexene-1-carboxaldehyde, 3-methyl- often involves large-scale chemical reactors where the reactants are combined under controlled conditions. The reaction mixture is then purified through distillation or other separation techniques to isolate the desired compound .
Chemical Reactions Analysis
Types of Reactions: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- undergoes various chemical reactions, including:
Oxidation: This compound can be readily oxidized to form carboxylic acids.
Reduction: It can be reduced to form alcohols under specific conditions.
Substitution: The aldehyde group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like Grignard reagents (RMgX) can be used for substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted cyclohexene derivatives.
Scientific Research Applications
3-Cyclohexene-1-carboxaldehyde, 3-methyl- has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: This compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Industry: It is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-Cyclohexene-1-carboxaldehyde, 3-methyl- involves its interaction with various molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. This compound can also participate in redox reactions, affecting cellular redox balance and signaling pathways .
Comparison with Similar Compounds
- 3-Cyclohexene-1-carboxaldehyde, 1,3,4-trimethyl-
- 3,4-Dimethyl-3-cyclohexene-1-carboxaldehyde
- 3-Cyclohexene-1-carboxaldehyde, 4-(4-methyl-3-pentenyl)-
Comparison: 3-Cyclohexene-1-carboxaldehyde, 3-methyl- is unique due to its specific structural configuration, which influences its reactivity and applications
Properties
CAS No. |
56980-32-6 |
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Molecular Formula |
C8H12O |
Molecular Weight |
124.18 g/mol |
IUPAC Name |
3-methylcyclohex-3-ene-1-carbaldehyde |
InChI |
InChI=1S/C8H12O/c1-7-3-2-4-8(5-7)6-9/h3,6,8H,2,4-5H2,1H3 |
InChI Key |
ABAHVCWRMOPYKP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CCCC(C1)C=O |
Origin of Product |
United States |
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